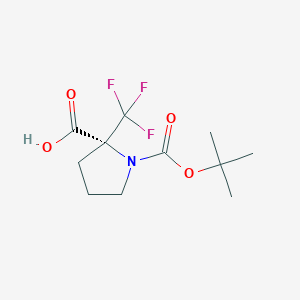
(R)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
The compound is studied for its potential biological activity. It can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine
In pharmaceutical research, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The Boc group serves as a protective group, allowing for selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid: A similar compound with a methyl group instead of a trifluoromethyl group.
1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine: A compound lacking the carboxylic acid functionality.
Uniqueness
®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl and Boc groups. These functional groups impart distinct chemical reactivity and biological activity, making the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H16F3NO4 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-6-4-5-10(15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17)/t10-/m1/s1 |
InChI Key |
YBJQIQYOUVHHSZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


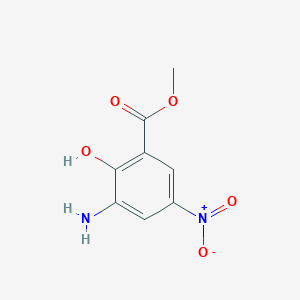
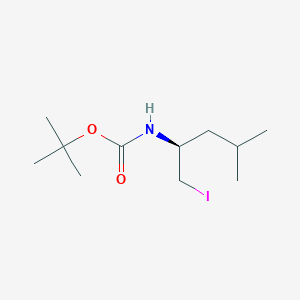
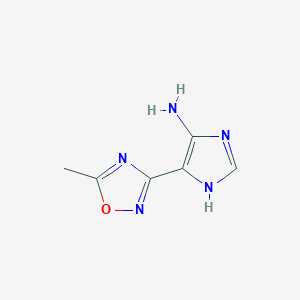
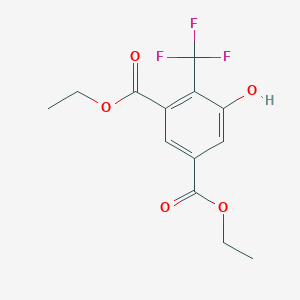
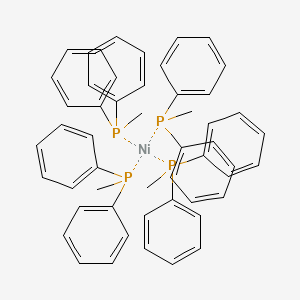
![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)
![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

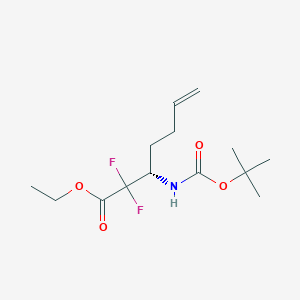
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

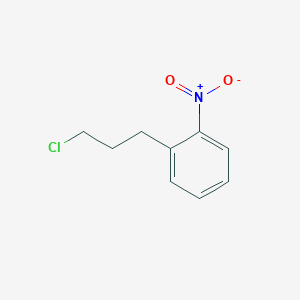
![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
